molecular formula C10H9FN2O3 B1474631 1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid CAS No. 1566974-69-3

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid

Cat. No. B1474631
CAS RN: 1566974-69-3
M. Wt: 224.19 g/mol
InChI Key: FFVOKRDTFVFAOH-UHFFFAOYSA-N
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Description

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H9FN2O3 and a molecular weight of 224.19 g/mol .


Synthesis Analysis

The synthesis of azetidine derivatives, such as this compound, is an important area of research . Azetidines have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .


Molecular Structure Analysis

The molecular structure of this compound comprises a fluoronicotinoyl group attached to the first carbon of an azetidine ring, and a carboxylic acid group attached to the third carbon of the azetidine ring .


Chemical Reactions Analysis

Azetidines, including this compound, are known for their reactivity and versatility as heterocyclic synthons . They are used in various catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

1-(5-Fluoronicotinoyl)azetidine-3-carboxylic acid belongs to a class of compounds that have significant implications in medicinal chemistry due to their structural complexity and functional versatility. The compound is a part of the broader family of azetidine-based molecules, which have been explored for various synthetic and biological applications. Azetidines, including derivatives like this compound, are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. Their significance lies in their application as building blocks in medicinal chemistry, where the unique azetidine ring can influence the biological activity and pharmacokinetic properties of the derived compounds.

One pathway to synthesizing fluorinated azetidine derivatives involves bromofluorination of precursor molecules, followed by ring closure and functional group transformations. This method has been applied to create a new cyclic fluorinated beta-amino acid, showcasing the potential of such fluorinated azetidines as building blocks in medicinal chemistry (Van Hende et al., 2009). Additionally, the incorporation of fluorine atoms into the azetidine ring can enhance the molecule's lipophilicity and metabolic stability, making these derivatives valuable for drug design and synthesis.

Another aspect of azetidine-based research focuses on the development of chimeric molecules that integrate azetidine units with amino acid frameworks. These chimeras aim to study the influence of conformation on peptide activity, opening new avenues for the design of peptide-based therapeutics with enhanced efficacy and specificity (Sajjadi & Lubell, 2008).

Material Science and Polymer Chemistry

In material science, azetidine-containing compounds have been utilized in the development of self-curable systems for aqueous-based polyurethane dispersions. By incorporating azetidine end groups into polyurethane prepolymers, researchers have created single-component, self-curable aqueous dispersions that form polymeric networks upon drying. This innovation demonstrates the utility of azetidine derivatives in creating advanced materials with potential applications in coatings, adhesives, and sealants (Wang et al., 2006).

properties

IUPAC Name

1-(5-fluoropyridine-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3/c11-8-1-6(2-12-3-8)9(14)13-4-7(5-13)10(15)16/h1-3,7H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVOKRDTFVFAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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